molecular formula C₉H₁₂ClN₃O₅ B1140304 5-Chlorocytidine CAS No. 25130-29-4

5-Chlorocytidine

Cat. No.: B1140304
CAS No.: 25130-29-4
M. Wt: 277.66
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of this compound is the transcription enzyme, which incorporates it into RNA .

Mode of Action

This compound interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .

Biochemical Pathways

The incorporation of this compound into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .

Pharmacokinetics

It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The specific incorporation of this compound into RNA leads to a significant reduction in translation yield . This suggests that the presence of this compound may decrease protein production, potentially impacting cell viability and function .

Action Environment

The action of this compound is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .

Biochemical Analysis

Biochemical Properties

The role of 5-Chlorocytidine encompasses a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .

Cellular Effects

In vitro experiments with endothelial and prostatic cells showed a large penetration of all chloronucleosides but an exclusive incorporation of this compound into RNA . No incorporation into DNA was observed . This specific incorporation is accompanied by an important reduction of translation yield .

Molecular Mechanism

The capacity of transcription enzyme to specifically incorporate this compound into RNA and the loss of capacity—complete or partial—of different enzymes, involved in replication, transcription or translation, in the presence of chloronucleosides has been demonstrated .

Temporal Effects in Laboratory Settings

The specific incorporation of this compound into RNA and its impact on translation yield suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role in DNA replication, transcription, and translation, it is likely that it interacts with various enzymes and cofactors involved in these processes .

Transport and Distribution

In vitro experiments have shown that it can penetrate endothelial and prostatic cells and be incorporated into RNA .

Subcellular Localization

Given its incorporation into RNA, it is likely that it is localized in the nucleus and cytoplasm where RNA synthesis and processing occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorocytidine typically involves the chlorination of cytidine. One common method is the chlorination of 2’-deoxyuridine followed by conversion to the O(4)-ethyl analogue . This process involves the use of chlorinating agents under controlled conditions to ensure the selective substitution at the 5th position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chlorocytidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the nucleoside, potentially altering its biological activity.

Common Reagents and Conditions

    Chlorinating Agents: Used for the initial synthesis of this compound.

    Oxidizing and Reducing Agents: Utilized in subsequent modification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Comparison with Similar Compounds

Similar Compounds

    5-Fluorocytidine: Another halogenated cytidine derivative with anticancer properties.

    5-Bromocytidine: Exhibits similar biological activities and is used in various biochemical studies.

    5-Iodocytidine: Known for its antiviral properties and used in the treatment of viral infections.

Uniqueness of 5-Chlorocytidine

This compound is unique due to its specific incorporation into RNA and its impact on transcription and translation processes . Unlike other halogenated cytidine derivatives, this compound has been shown to selectively affect RNA without incorporating into DNA . This selective incorporation makes it a valuable tool for studying RNA-related processes and diseases.

Properties

IUPAC Name

4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFVQBRIYOQFDZ-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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